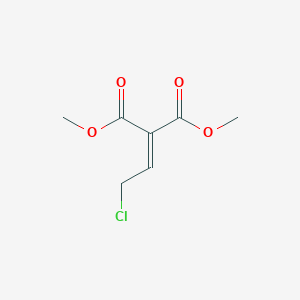
Dimethyl2-(2-chloroethylidene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(2-chloroethylidene)malonate is an organic compound that belongs to the class of malonates It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-chloroethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-chloroethylidene)malonate can be synthesized through the condensation of dimethyl malonate with 2-chloroacetaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to deprotonate the methylene group of dimethyl malonate, followed by nucleophilic attack on the carbonyl carbon of 2-chloroacetaldehyde.
Industrial Production Methods
On an industrial scale, the synthesis of dimethyl 2-(2-chloroethylidene)malonate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(2-chloroethylidene)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Knoevenagel Condensation: This reaction is usually performed in the presence of a base such as piperidine or pyridine, often in ethanol or methanol as the solvent.
Cyclization Reactions: These reactions often require the use of strong bases or acids as catalysts and are typically carried out under reflux conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted malonates, where the chlorine atom is replaced by the nucleophile.
Knoevenagel Condensation: The major products are α,β-unsaturated malonates.
Cyclization Reactions: The major products are heterocyclic compounds, such as pyridines or pyrimidines.
Applications De Recherche Scientifique
Dimethyl 2-(2-chloroethylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of dimethyl 2-(2-chloroethylidene)malonate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon or the β-carbon of the α,β-unsaturated system. This reactivity allows it to participate in various organic reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-chloromalonate: Similar in structure but lacks the ethylidene group.
Dimethyl 2-bromomalonate: Similar in structure but contains a bromine atom instead of chlorine.
Dimethyl 2,2-dichloromalonate: Contains two chlorine atoms on the methylene group.
Uniqueness
Dimethyl 2-(2-chloroethylidene)malonate is unique due to the presence of the 2-chloroethylidene group, which imparts distinct reactivity compared to other malonates. This unique structure allows it to participate in specific reactions, such as the formation of α,β-unsaturated compounds through Knoevenagel condensation, which is not possible with other similar compounds.
Propriétés
Formule moléculaire |
C7H9ClO4 |
|---|---|
Poids moléculaire |
192.60 g/mol |
Nom IUPAC |
dimethyl 2-(2-chloroethylidene)propanedioate |
InChI |
InChI=1S/C7H9ClO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,4H2,1-2H3 |
Clé InChI |
FNHONVQGTSWBKC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CCCl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



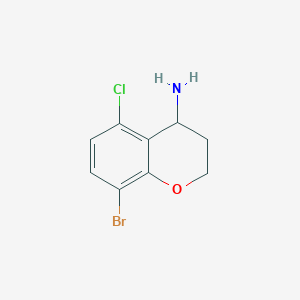
![Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B13042019.png)
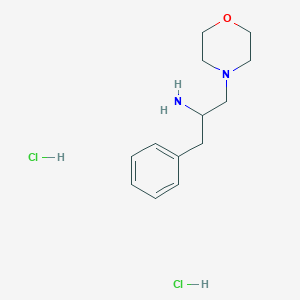
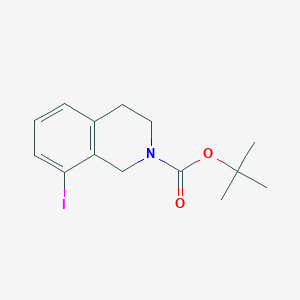
![methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13042052.png)
![Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13042056.png)
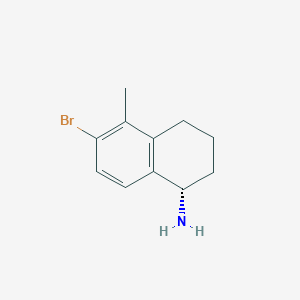
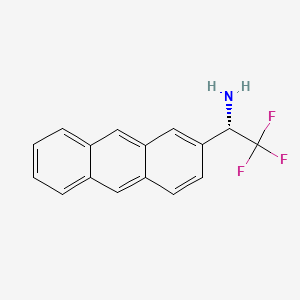
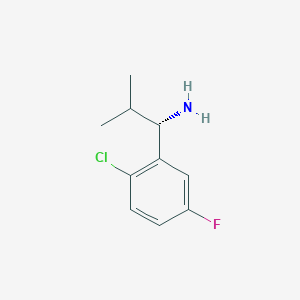

![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13042082.png)
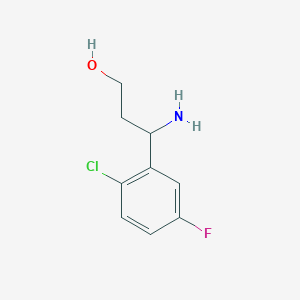
![3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)
